

IUPAC name for Diethyl cyclopentylmalonate

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Compound of Interest

Compound Name: Diethyl cyclopentylmalonate

Cat. No.: B101633

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An In-depth Technical Guide to **Diethyl Cyclopentylmalonate**

Introduction

Diethyl cyclopentylmalonate is a versatile chemical intermediate extensively utilized in advanced organic synthesis.^[1] Its bifunctional nature, characterized by two ester groups, makes it a valuable precursor in the construction of complex molecular frameworks.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on applications relevant to pharmaceutical chemistry and drug development.^[1]

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl 2-cyclopentylpropanedioate.^{[1][2]}

Common synonyms include:

- Cyclopentylmalonic Acid Diethyl Ester
- Propanedioic acid, 2-cyclopentyl-, 1,3-diethyl ester^[2]
- Diethyl 2-cyclopentylmalonate^[2]

Chemical and Physical Properties

The key physicochemical properties of **diethyl cyclopentylmalonate** are summarized below.

Property	Value	Reference
CAS Number	18928-91-1	
Molecular Formula	C ₁₂ H ₂₀ O ₄	[2]
Molecular Weight	228.28 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	138 °C at 13 mmHg	[3]
Density	1.03 g/cm ³	[3]
Refractive Index	1.4430-1.4450	[3]
InChI Key	WXPOKLNJWFXXQO-UHFFFAOYSA-N	[2]

Synthesis of Diethyl Cyclopentylmalonate

The most established method for synthesizing **diethyl cyclopentylmalonate** is the malonic ester synthesis, which involves the alkylation of diethyl malonate.[1][4]

Experimental Protocol: Alkylation of Diethyl Malonate

This protocol describes a standard laboratory procedure for the synthesis of **diethyl cyclopentylmalonate**.

Materials:

- Diethyl malonate
- Sodium ethoxide (NaOEt) or Sodium hydride (NaH)[1]
- Cyclopentyl bromide[3]
- Absolute ethanol (if using NaOEt)
- Dry aprotic solvent (e.g., THF, if using NaH)

- Apparatus for reflux and stirring

Procedure:

- Enolate Formation:
 - Using Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the stirred solution. The acidic α -hydrogen is abstracted by the strong base to form the nucleophilic sodium enolate of diethyl malonate.[\[1\]](#)[\[5\]](#)
 - Using Sodium Hydride: Sodium hydride is suspended in a dry, aprotic solvent like THF. Diethyl malonate is added slowly, leading to the formation of the sodium enolate and hydrogen gas.[\[1\]](#)
- Alkylation:
 - To the solution containing the diethyl malonate enolate, one equivalent of cyclopentyl bromide is added.[\[1\]](#)
 - The reaction proceeds via an SN2 mechanism, where the enolate acts as a nucleophile and attacks the cyclopentyl bromide, displacing the bromide ion.[\[1\]](#)
 - The mixture is typically heated to reflux to ensure the completion of the reaction.[\[5\]](#)
- Work-up and Purification:
 - After the reaction is complete, the solvent is removed under reduced pressure.
 - The residue is treated with water and extracted with an organic solvent (e.g., diethyl ether).
 - The organic layer is washed, dried, and the solvent is evaporated.
 - The crude product is then purified by vacuum distillation to yield pure **diethyl cyclopentylmalonate**.[\[3\]](#)

Synthesis Workflow Diagram

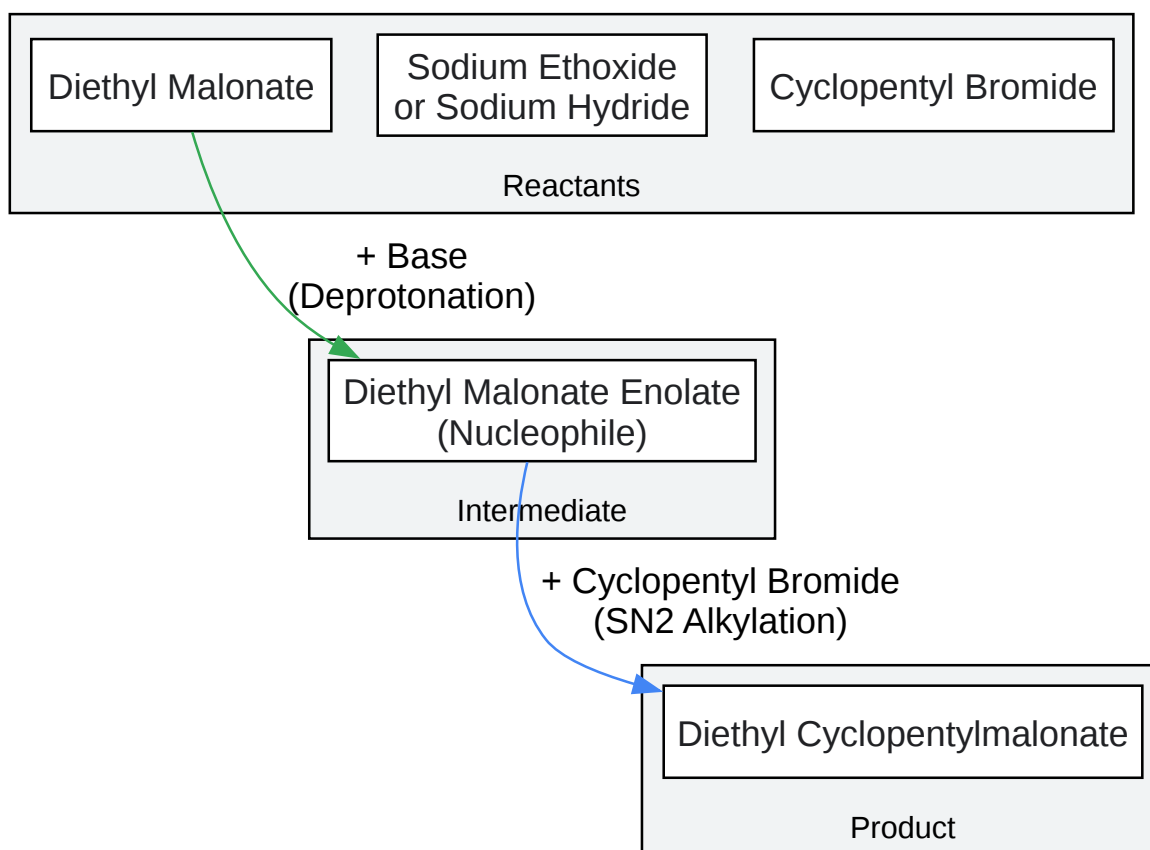


Figure 1: Malonic Ester Synthesis of Diethyl Cyclopentylmalonate

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Caption: Malonic ester synthesis workflow.

Key Reactions and Applications

Diethyl cyclopentylmalonate serves as a precursor to a wide array of more complex molecules.^[1] Its reactivity is primarily centered around its two ester groups and the active methylene group.^[1]

Reactions Involving the Ester Functionality

- **Hydrolysis:** Under acidic or basic conditions, the ester groups can be hydrolyzed to yield cyclopentylmalonic acid and ethanol.^[1] Subsequent decarboxylation of the diacid can produce cyclopentylacetic acid.^[3]

- Amidation: Reaction with amines results in nucleophilic acyl substitution to form the corresponding amides.[\[1\]](#)
- Cyclocondensation: **Diethyl cyclopentylmalonate** reacts with 1,3-dinucleophiles, such as urea or amidines, to form six-membered heterocyclic compounds.[\[1\]](#)[\[6\]](#) A notable example is its use in the synthesis of barbiturates.[\[1\]](#)

Reactions Involving the Active Methylene Group

- Further Alkylation: The remaining proton on the α -carbon can be removed by a strong base to form a new enolate, which can then be reacted with a second alkylating agent.[\[1\]](#)
- Michael Addition: The enolate of **diethyl cyclopentylmalonate** can act as a nucleophile in Michael addition reactions to α,β -unsaturated carbonyl compounds.[\[1\]](#)[\[7\]](#)

Applications in Drug Development

The versatility of **diethyl cyclopentylmalonate** makes it a valuable building block in medicinal chemistry.[\[1\]](#)

- Scaffold for Bioactive Molecules: It serves as a starting material for synthesizing compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[\[1\]](#)
- Synthesis of Heterocycles: Many pharmaceuticals contain heterocyclic cores. The ability of **diethyl cyclopentylmalonate** to undergo cyclocondensation reactions is crucial for creating these structures, such as pyridones and quinolones.[\[1\]](#)[\[6\]](#)

Reaction Pathways Diagram

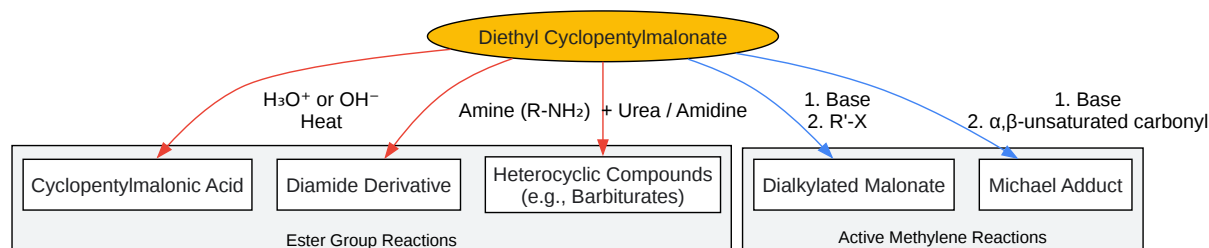


Figure 2: Key Reaction Pathways of Diethyl Cyclopentylmalonate

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Caption: Major reaction pathways for **diethyl cyclopentylmalonate**.

Conclusion

Diethyl 2-cyclopentylpropanedioate is a cornerstone intermediate in organic synthesis, offering multiple avenues for molecular elaboration. Its straightforward synthesis via malonic ester alkylation and the diverse reactivity of its functional groups make it an indispensable tool for researchers, particularly those in the field of drug discovery and development. The ability to use this compound as a scaffold for complex heterocyclic systems underscores its importance in the synthesis of biologically active molecules.^[1]

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